molecular formula C25H23N3O6S B11432167 4-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-2-methoxyphenyl acetate

4-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-2-methoxyphenyl acetate

Cat. No.: B11432167
M. Wt: 493.5 g/mol
InChI Key: CRGXGHZJQUUELF-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2E)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound that belongs to the class of thiazolotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolotriazine core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 4-{[(2E)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazolotriazine core through cyclization reactions, followed by functionalization to introduce the propoxyphenyl and methoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl acetate moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[(2E)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolotriazine core can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other thiazolotriazine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C25H23N3O6S

Molecular Weight

493.5 g/mol

IUPAC Name

[4-[(E)-[3,7-dioxo-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C25H23N3O6S/c1-4-11-33-18-8-5-16(6-9-18)12-19-23(30)26-25-28(27-19)24(31)22(35-25)14-17-7-10-20(34-15(2)29)21(13-17)32-3/h5-10,13-14H,4,11-12H2,1-3H3/b22-14+

InChI Key

CRGXGHZJQUUELF-HYARGMPZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C)OC)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)SC3=NC2=O

Origin of Product

United States

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